molecular formula C15H16O3 B13001066 (3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol

(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B13001066
M. Wt: 244.28 g/mol
InChI Key: MFCJXKHOUNKRHJ-UHFFFAOYSA-N
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Description

(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups attached to the biphenyl structure and a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol typically involves the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide. This reaction provides good to excellent yields of the desired methoxylated products . Another method involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms, such as alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy groups and the biphenyl structure allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol is unique due to the specific positioning of the methoxy groups and the methanol group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

[4-(3,5-dimethoxyphenyl)phenyl]methanol

InChI

InChI=1S/C15H16O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-11(10-16)4-6-12/h3-9,16H,10H2,1-2H3

InChI Key

MFCJXKHOUNKRHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)CO)OC

Origin of Product

United States

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